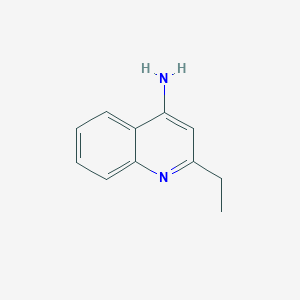

2-Ethylquinolin-4-amine

Description

Contextualizing the Quinoline (B57606) Core Structure within Advanced Organic Chemistry

Quinoline is a heterocyclic aromatic organic compound characterized by a bicyclic structure where a benzene (B151609) ring is fused to a pyridine (B92270) ring. vedantu.com This fusion of a carbocyclic and a heterocyclic ring results in a unique electronic and steric profile that makes quinoline a cornerstone in heterocyclic chemistry. numberanalytics.com As a weak tertiary base, it can form salts in the presence of acids and undergoes reactions typical of both benzene and pyridine. nih.gov

The quinoline scaffold is of paramount importance in medicinal chemistry, serving as a foundational template in drug design due to its wide spectrum of bioactivity. nih.govjddtonline.info It is a key structural component in numerous natural products and synthetic molecules with diverse pharmacological applications. jddtonline.infoorientjchem.org The versatility of the quinoline ring allows it to undergo a variety of chemical transformations, including electrophilic and nucleophilic substitutions, as well as metal-catalyzed cross-coupling reactions, making it a versatile building block for synthesizing more complex molecules. numberanalytics.com The reactivity of the quinoline ring is influenced by the nitrogen atom, which deactivates the pyridine ring towards electrophilic attack while activating the benzene ring, typically at the 5- and 8-positions. numberanalytics.com

The Positional and Substituent Significance of 2-Ethylquinolin-4-amine within 4-Aminoquinoline (B48711) Scaffolds

The properties of a 4-aminoquinoline derivative are further modulated by the nature and position of other substituents on the quinoline ring system. ontosight.ai In the case of this compound, the substituents are an ethyl group at position 2 and an amino group at position 4.

The 4-Amino Group: The presence of an amine at the C4 position is a defining feature of this class of compounds. It can act as a hydrogen bond donor and acceptor, influencing solubility, crystal packing, and interactions with biological targets. Research on related compounds has shown that the 4-amino group is a key contributor to the blocking potency of certain ion channel modulators. nih.gov

The combination of these specific substituents on the quinoline core defines the unique chemical identity of this compound and is a key focus of its study in chemical synthesis and property evaluation.

Data Tables

Table 1: Physicochemical Properties of this compound

This table summarizes the key computed and experimental properties of the title compound.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₂N₂ | nih.govuni.lu |

| Molecular Weight | 172.23 g/mol | bldpharm.com |

| IUPAC Name | This compound | uni.lu |

| CAS Number | 7176-11-6 | bldpharm.com |

| Predicted XlogP | 2.6 | uni.lu |

| Physical Form | Powder | sigmaaldrich.com |

| SMILES | CCC1=NC2=CC=CC=C2C(=C1)N | uni.lu |

| InChIKey | HGZUBAHTVWPZJX-UHFFFAOYSA-N | uni.lu |

Table 2: Influence of Substituents on the Quinoline Ring

| Position | Type of Substituent | General Influence | Reference(s) |

| 2 | Alkyl (e.g., Ethyl), Aryl | Can affect lipophilicity and steric interactions. Can be critical for potency in certain applications. | orientjchem.orgmdpi.com |

| 4 | Amino | Often crucial for biological potency; acts as a hydrogen bond donor/acceptor. | frontiersin.orgnih.gov |

| 6 | Halogen (e.g., Fluorine) | Can significantly enhance antibacterial activity. | orientjchem.org |

| 7 | Halogen (e.g., Chloro) | A common feature in many active 4-aminoquinoline compounds. | griffith.edu.au |

| 7 | Hydroxyl, Methoxy | Can improve antitumor activity in certain quinoline-based compounds. | orientjchem.org |

| General | Electron-donating groups | Can enhance reactivity towards electrophiles. | numberanalytics.com |

| General | Electron-withdrawing groups | Can decrease reactivity towards electrophiles. | numberanalytics.com |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-ethylquinolin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2/c1-2-8-7-10(12)9-5-3-4-6-11(9)13-8/h3-7H,2H2,1H3,(H2,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGZUBAHTVWPZJX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC2=CC=CC=C2C(=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7176-11-6 | |

| Record name | 2-ethylquinolin-4-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategic Functionalization of 2 Ethylquinolin 4 Amine and Analogues

Established and Emerging Synthetic Routes to 4-Aminoquinoline (B48711) Systems

The construction of the 4-aminoquinoline core is foundational to obtaining 2-Ethylquinolin-4-amine. This typically involves a two-stage process: formation of the quinoline (B57606) ring system followed by the introduction of the amine group at the C4 position.

The Conrad-Limpach synthesis is a classical and robust method for constructing the quinoline core. wikipedia.orgjptcp.com The reaction involves the condensation of an aniline (B41778) with a β-ketoester. iipseries.org Depending on the reaction temperature, different isomers can be formed.

At moderate temperatures (e.g., <140°C): The reaction favors the formation of an alkyl β-arylaminocrotonate (a Schiff base), which upon thermal cyclization at higher temperatures (~250°C), yields a 4-hydroxyquinoline (B1666331) (which exists in tautomeric equilibrium with the 4-quinolone form). wikipedia.orgmdpi.comscribd.com For the synthesis of a precursor to this compound, an appropriately substituted aniline would be reacted with ethyl 3-oxopentanoate.

At higher temperatures (e.g., >140°C): The reaction can proceed via the Knorr quinoline synthesis pathway, where the aniline attacks the ester group to form a β-ketoanilide intermediate. wikipedia.orgchempedia.info Subsequent acid-catalyzed cyclization yields the corresponding 2-hydroxyquinoline. chempedia.info

To obtain the desired 4-aminoquinoline from the 4-hydroxyquinoline intermediate generated via the Conrad-Limpach route, the hydroxyl group must first be converted into a better leaving group. This is commonly achieved by chlorination using reagents like phosphorus oxychloride (POCl₃) to produce a 4-chloroquinoline (B167314) intermediate, which is then susceptible to amination. jst.go.jpmdpi.com

Nucleophilic aromatic substitution (SNAr) is the most prevalent method for introducing the C4-amino group. nih.gov This strategy relies on the reaction of an activated quinoline, typically a 4-chloroquinoline, with a suitable amine nucleophile. mdpi.comresearchgate.net The electron-withdrawing nature of the quinoline nitrogen atom activates the C4 position towards nucleophilic attack, facilitating the displacement of the chloride leaving group.

The synthesis of this compound via this route would involve the reaction of 4-chloro-2-ethylquinoline (B2413609) with an ammonia (B1221849) equivalent. The reaction conditions can be tuned, with some syntheses occurring at high temperatures (180–250°C) either neat or in a high-boiling point solvent like phenol. scilit.comnih.gov

Emerging alternatives to the classical SNAr reaction include palladium-catalyzed amination reactions. nih.gov These methods can offer milder reaction conditions and broader substrate scope. For instance, a Pd(OAc)₂/DPEphos catalytic system with K₃PO₄ as the base has been identified as a mild and convenient alternative for the formation of the C-N bond in 4-aminoquinolines. nih.gov While often applied to secondary amines, these catalytic systems represent a modern approach to the synthesis of 4-aminoquinoline derivatives. nih.gov

Site-Selective C-H Functionalization of Quinoline Rings for Diversification

Direct C-H functionalization has emerged as a powerful, atom-economical strategy for the diversification of heterocyclic cores like quinoline, avoiding the need for pre-functionalized starting materials. mdpi.com

Transition metal catalysis provides a versatile toolkit for the regioselective functionalization of quinoline C-H bonds.

Nickel-Catalyzed Amination: Nickel catalysis has been successfully employed for the oxidative C-H amination of (iso)quinolines. nih.govacs.org These reactions often utilize a sacrificial N-oxide directing group on the quinoline nitrogen. This N-oxide group facilitates ortho-C-H activation, leading to selective amination at the C2 or C8 positions. acs.orgresearchgate.net A typical catalytic system involves a nickel source like Ni(OAc)₂, a phosphine (B1218219) ligand such as dppf, and an oxidant like Ag₂CO₃. acs.orgdoi.org This approach provides direct access to aminoquinolines that would be challenging to synthesize otherwise. nih.govacs.org

| Catalyst | Ligand | Oxidant/Additive | Solvent | Temp (°C) | Position | Yield (%) | Ref |

| Ni(OAc)₂ | dppf | Ag₂CO₃ | PhF/benzene (B151609) | 110 | C2 | 77 | acs.org |

| Ni(OAc)₂ | P(4-Me-Ph)₃ | Ag₂CO₃ | iPrCN | 110 | C2 | Low | doi.org |

Rhodium-Catalyzed Alkylation: Rhodium(I) catalysts have been shown to effectively alkylate the C2 position of quinolines with alkenes. nih.govnih.gov These reactions proceed via a proposed N-heterocyclic carbene (NHC) intermediate. nih.gov The scope of this reaction is broad, tolerating various substituted quinolines and alkenes, with catalyst loadings as low as 1% Rh. mdpi.comnih.gov

Growing interest in green and sustainable chemistry has spurred the development of transition-metal-free C-H functionalization methods. nih.govacs.org These reactions often rely on the intrinsic reactivity of the quinoline ring, sometimes enhanced by simple reagents like bases or acids.

One such method involves the one-pot double C-H functionalization of quinolines with electron-deficient acetylenes in the presence of potassium hydroxide (B78521) (KOH) and water. rsc.orgrsc.org This reaction proceeds under mild conditions (55–60 °C) to afford 2,3-disubstituted quinolines. rsc.org Another approach uses p-toluenesulfonic acid (TsOH) to catalyze the direct oxidative cyclocondensation of o-aminobenzyl alcohols with N,N-dimethyl enaminones, providing an efficient route to 3-substituted quinolines. frontiersin.org These strategies offer an environmentally friendly alternative to metal-catalyzed transformations. nih.govacs.org

Derivatization of the Amine Functionality in this compound

The primary amino group at the C4 position of this compound is a versatile synthetic handle for further molecular diversification. As a potent nucleophile, it can readily participate in a variety of classical bond-forming reactions to generate a library of analogues.

Common derivatization strategies include:

N-Alkylation: Reaction with alkyl halides to produce secondary and tertiary amines.

N-Acylation: Treatment with acyl chlorides or anhydrides to form stable amide derivatives.

Reductive Amination: Condensation with aldehydes or ketones to form a Schiff base (imine), followed by reduction (e.g., with NaBH₄) to yield secondary or tertiary amines.

Urea and Thiourea Formation: Reaction with isocyanates or isothiocyanates.

Sulfonamide Formation: Reaction with sulfonyl chlorides.

Click Chemistry: Conversion of the amine to an azide (B81097), followed by cycloaddition with an alkyne to form triazole-linked hybrids, has been used to create complex quinoline derivatives. scielo.br

These derivatization reactions allow for the systematic modification of the compound's properties by introducing a wide array of functional groups and structural motifs. researchgate.netresearchgate.net

Reductive Amination Protocols for Secondary and Tertiary Amine Formation

Reductive amination is a cornerstone technique for the synthesis of secondary and tertiary amines from primary amines like this compound. acs.orgmasterorganicchemistry.com This method typically involves the reaction of the primary amine with an aldehyde or ketone to form an imine intermediate, which is then reduced to the corresponding secondary or tertiary amine. masterorganicchemistry.comlumenlearning.com

Key aspects of reductive amination include:

Reducing Agents: A variety of reducing agents can be employed, with sodium borohydride (B1222165) (NaBH₄) and sodium cyanoborohydride (NaBH₃CN) being common choices. masterorganicchemistry.comarkat-usa.org NaBH₃CN is particularly useful as it can selectively reduce the imine in the presence of the carbonyl compound. masterorganicchemistry.com Other reagents like sodium triacetoxyborohydride (B8407120) and systems such as InCl₃/Et₃SiH/MeOH have also been used effectively. organic-chemistry.org

Reaction Conditions: The reaction is often carried out in a one-pot procedure where the amine, carbonyl compound, and a reducing agent are mixed. arkat-usa.org The use of methanol (B129727) or benzene as a solvent, sometimes with the addition of acetic acid to facilitate imine formation, is common. arkat-usa.org

Catalysts: While many reductive amination reactions proceed without a catalyst, some protocols utilize catalysts to enhance efficiency and selectivity. For instance, an iridium complex has been shown to catalyze the transfer hydrogenation of imines in an aqueous medium. organic-chemistry.org Similarly, cobalt-based composites have been studied for the catalytic amination of aromatic aldehydes. mdpi.com

The versatility of this method allows for the introduction of a wide range of substituents, leading to a diverse library of secondary and tertiary amine derivatives of this compound.

Table 1: Examples of Reductive Amination Protocols for Amine Synthesis

| Amine Type | Carbonyl Compound | Reducing Agent/Catalyst | Solvent | Key Features |

| Secondary/Tertiary | Aldehydes/Ketones | NaBH₃CN | Methanol | Selective reduction of imine. masterorganicchemistry.com |

| Secondary/Tertiary | Aldehydes/Ketones | NaBH₄ / Acetic Acid | Methanol/Benzene | One-pot procedure. arkat-usa.org |

| Secondary/Tertiary | Enones | Iridium complex / Formic acid | Aqueous medium | Environmentally friendly transfer hydrogenation. organic-chemistry.org |

| Secondary | Aldehydes | Decaborane (B₁₀H₁₄) | Methanol | Simple and efficient at room temperature. organic-chemistry.org |

Condensation and Coupling Reactions for Complex Conjugates

Condensation and coupling reactions are pivotal in the synthesis of complex molecules derived from this compound. These reactions enable the linkage of the quinoline core to other molecular scaffolds, often through the formation of amide or other stable bonds.

Amide Bond Formation: A prevalent strategy involves the coupling of the 4-amino group of the quinoline with a carboxylic acid. This is often facilitated by coupling reagents commonly used in peptide synthesis, such as dicyclohexylcarbodiimide (B1669883) (DCC) and 1-hydroxybenzotriazole (B26582) (HOBt) in a solvent like dimethylformamide (DMF). researchgate.net This approach has been used to create conjugates of 4-aminoquinolines with amino acids. researchgate.net

Chan-Lam Coupling: This copper-catalyzed cross-coupling reaction provides a method for forming aryl carbon-heteroatom bonds. It can be used to couple arylboronic acids with the amine group of this compound. organic-chemistry.org The reaction is advantageous as it can often be performed at room temperature in the presence of air. organic-chemistry.org

Sonogashira/Cyclization Cascade: A modular three-component synthesis has been developed for 4-aminoquinolines, involving an imidoylative Sonogashira coupling followed by a cyclization cascade. acs.org This method allows for the construction of diverse quinoline derivatives.

Ugi-Multicomponent Reaction: This one-pot reaction can be employed to synthesize complex quinoline derivatives by combining an aldehyde, an amine, a carboxylic acid, and an isocyanide. bohrium.com

These reactions are instrumental in creating hybrid molecules that combine the properties of the quinoline scaffold with other pharmacologically active moieties. For instance, quinoline-triazine conjugates have been synthesized using different linker groups. nih.gov

Table 2: Coupling Reactions for the Synthesis of Quinoline Conjugates

| Reaction Type | Reactants | Coupling Reagent/Catalyst | Product Type |

| Amide Coupling | 4-Aminoquinoline, Carboxylic Acid | DCC, HOBt | Amide Conjugate. researchgate.net |

| Chan-Lam Coupling | 4-Aminoquinoline, Arylboronic Acid | Copper(II) acetate | N-Aryl Quinoline. organic-chemistry.org |

| Sonogashira/Cyclization | Imidoyl Chloride, Terminal Alkyne, Amine | Palladium/Copper | Substituted 4-Aminoquinoline. acs.org |

| Ugi Reaction | Aldehyde, Amine, Carboxylic Acid, Isocyanide | - | Complex Amide Derivative. bohrium.com |

Click Chemistry for Bioconjugation and Modular Assembly

Click chemistry, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC), offers a powerful and highly efficient method for the bioconjugation and modular assembly of complex molecules. tebubio.comnih.gov These reactions are characterized by their high selectivity, reliability, and biocompatibility, often proceeding in aqueous environments with minimal side reactions. tebubio.comresearchgate.net

To utilize click chemistry, the this compound core must first be functionalized with either an azide or an alkyne group. This "handle" can then be reacted with a complementary-functionalized biomolecule or synthetic module. For example, a quinoline derivative bearing an azide can be "clicked" onto a peptide or protein that has been modified to contain an alkyne, forming a stable triazole linkage. researchgate.net

The formation of 1,2,4-triazoles, a common product of click chemistry, is a well-established method for creating stable heterocyclic linkages. rsc.orgorganic-chemistry.org This strategy has been employed to synthesize 1,2,4-triazole-fused heterocycles and other complex structures. scispace.comtubitak.gov.tr The modular nature of click chemistry allows for the rapid assembly of diverse libraries of quinoline conjugates for various applications, including drug discovery and diagnostics. tebubio.com

Formation of Amino Acid Conjugates

The conjugation of amino acids to the this compound scaffold is a significant area of research, aiming to enhance the pharmacokinetic properties and biological activity of the parent molecule. mdpi.com The primary method for creating these conjugates is through the formation of an amide bond between the 4-amino group of the quinoline and the carboxyl group of an amino acid. researchgate.net

The synthesis typically involves the following steps:

Protection: The amino group of the amino acid is often protected with a group like tert-butyloxycarbonyl (Boc) to prevent self-coupling. researchgate.net

Activation: The carboxylic acid of the protected amino acid is activated using coupling reagents. Common activating agents include dicyclohexylcarbodiimide (DCC) in combination with an additive like 1-hydroxybenzotriazole (HOBt) or N-hydroxysuccinimide (NHS). researchgate.netglobalresearchonline.net Other reagents like T3P (2-(1H-Benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) are also highly efficient. jpt.com

Coupling: The activated amino acid is then reacted with this compound in a suitable solvent such as DMF. researchgate.net

Deprotection: The protecting group is removed from the amino acid residue, often using an acid like trifluoroacetic acid (TFA), to yield the final conjugate. researchgate.netmdpi.com

This methodology has been successfully applied to synthesize a variety of 4-aminoquinoline-amino acid conjugates. researchgate.netsioc-journal.cnplos.org The choice of amino acid can be varied to modulate the properties of the final conjugate. nih.gov

Sustainable Synthesis Approaches for this compound Derivatives

In recent years, there has been a significant shift towards developing sustainable and environmentally friendly methods for the synthesis of quinoline derivatives, in line with the principles of green chemistry. nih.govijpsjournal.com These approaches aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. researchgate.netijpsjournal.com

Key green chemistry strategies applied to quinoline synthesis include:

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool to accelerate organic reactions. tandfonline.com It often leads to shorter reaction times, higher yields, and cleaner reaction profiles compared to conventional heating methods. tandfonline.com For example, a catalyst-free, one-pot multi-component condensation reaction for quinoline synthesis under microwave irradiation has been reported to give excellent yields in a fraction of the time required by classical methods. tandfonline.com

Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally benign alternatives like water or ethanol (B145695) is a core principle of green chemistry. tandfonline.com Water, in particular, is an ideal green solvent due to its non-toxic, non-flammable, and inexpensive nature.

Catalyst-Free and Metal-Free Reactions: The development of synthetic protocols that avoid the use of heavy metal catalysts or any catalyst at all is highly desirable. tandfonline.com For instance, a catalyst-free synthesis of quinoline derivatives has been achieved via microwave irradiation. tandfonline.com Formic acid has also been explored as an environmentally friendly catalyst for quinoline synthesis. ijpsjournal.com

Table 3: Comparison of Conventional vs. Green Synthesis of Quinoline Derivatives

| Feature | Conventional Synthesis | Green Synthesis |

| Energy Source | Conventional Heating (hours) | Microwave Irradiation (minutes). tandfonline.com |

| Solvents | Often hazardous organic solvents | Water, Ethanol, or solvent-free. tandfonline.comijpsjournal.com |

| Catalysts | Often uses heavy or hazardous catalysts | Catalyst-free, metal-free, or benign catalysts. tandfonline.comijpsjournal.com |

| Efficiency | Multiple steps, lower yields | One-pot reactions, higher yields. bohrium.com |

| Waste | Significant waste generation | Reduced waste and by-products. nih.gov |

Advanced Spectroscopic and Structural Characterization of 2 Ethylquinolin 4 Amine Architectures

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomeric and Stereochemical Analysis

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of 2-Ethylquinolin-4-amine. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, allowing for unambiguous assignment of the molecular framework and analysis of potential isomeric forms.

A key feature of 4-aminoquinolines is the potential for amine-imine tautomerism, an equilibrium between the amine form (this compound) and the imine form (2-ethyl-1,4-dihydroquinolin-4-imine). psu.edu NMR spectroscopy can be used to study this dynamic process. The observed chemical shifts are often an average of the tautomeric forms present, with the equilibrium position influenced by factors such as solvent and temperature. researchgate.net In many instances, the amino form is the predominant species observed in solution. psu.edu

In the ¹H NMR spectrum, the ethyl group at the 2-position gives rise to a characteristic triplet for the methyl protons (CH₃) and a quartet for the methylene (B1212753) protons (CH₂), due to spin-spin coupling. The protons of the quinoline (B57606) ring appear in the aromatic region, typically between 7.0 and 8.5 ppm. rsc.org The proton of the amino group (-NH₂) often appears as a broad singlet, and its chemical shift can be highly variable depending on concentration, solvent, and temperature due to hydrogen bonding and chemical exchange. tau.ac.il

The ¹³C NMR spectrum provides complementary information. The carbons of the ethyl group are found in the aliphatic region, while the nine carbons of the quinoline ring system appear in the aromatic region (typically δ > 100 ppm). careerendeavour.com The carbon atom attached to the amino group (C4) is significantly influenced by the nitrogen's electron-donating effect.

| Proton (¹H) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

| H (Aromatic) | 7.0 - 8.5 | Multiplets | Signals corresponding to the 6 protons on the quinoline ring system. |

| H (NH₂) | Variable (e.g., 4.0 - 6.0) | Broad Singlet | Chemical shift is dependent on solvent and concentration. tau.ac.il |

| H (CH₂) | ~2.8 - 3.0 | Quartet | Coupled to the adjacent methyl group protons. |

| H (CH₃) | ~1.2 - 1.4 | Triplet | Coupled to the adjacent methylene group protons. |

| Carbon (¹³C) | Predicted Chemical Shift (δ, ppm) | ||

| C (Aromatic) | 100 - 160 | Nine distinct signals for the quinoline ring carbons. | |

| C (CH₂) | ~30 | ||

| C (CH₃) | ~15 |

Table 1: Predicted ¹H and ¹³C NMR chemical shifts for this compound. Actual values may vary based on solvent and experimental conditions.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and deduce the structure of this compound by analyzing its fragmentation pattern upon ionization. The compound has a molecular formula of C₁₁H₁₂N₂ and a monoisotopic mass of approximately 172.10 Da. uni.lu

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺˙) would be observed at an m/z (mass-to-charge ratio) of 172. According to the nitrogen rule, a molecule with an even number of nitrogen atoms will have an even nominal molecular weight, which is consistent for this compound. wikipedia.org Aromatic compounds like quinoline typically show a relatively intense molecular ion peak due to the stability of the ring system. creative-proteomics.com

The fragmentation of this compound is dictated by its functional groups. The most common fragmentation pathway for aliphatic amines involves cleavage of the carbon-carbon bond alpha to the nitrogen atom. wikipedia.org For this compound, a significant fragmentation pathway involves the loss of a methyl radical (•CH₃) from the ethyl group. This benzylic-type cleavage results in a stable cation and would produce a prominent peak at m/z 157 ([M-15]⁺). Further fragmentation can involve the loss of ethene (C₂H₄) from the molecular ion, leading to a peak at m/z 144. Subsequent fragmentation of the quinoline ring itself is also possible, though typically less favorable.

| m/z | Proposed Fragment | Formula | Notes |

| 172 | Molecular Ion | [C₁₁H₁₂N₂]⁺˙ | The parent molecule with one electron removed. |

| 173 | [M+H]⁺ | [C₁₁H₁₃N₂]⁺ | Protonated molecule, common in soft ionization techniques like ESI. uni.lu |

| 157 | [M-CH₃]⁺ | [C₁₀H₉N₂]⁺ | Loss of a methyl radical from the ethyl group via alpha-cleavage. |

| 144 | [M-C₂H₄]⁺˙ | [C₉H₈N₂]⁺˙ | Loss of a neutral ethene molecule. |

Table 2: Predicted major ions in the mass spectrum of this compound.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides detailed information about the functional groups present in this compound by probing their characteristic vibrational modes. tubitak.gov.tr These two techniques are complementary, as some vibrations may be strong in IR and weak in Raman, or vice versa. researchgate.net

The key functional groups in this compound are the primary amine (NH₂), the aromatic quinoline core, and the aliphatic ethyl group.

N-H Vibrations: The primary amine group gives rise to characteristic N-H stretching vibrations. In the IR spectrum, two bands are typically expected in the 3300-3500 cm⁻¹ region, corresponding to the symmetric and asymmetric stretching modes. plos.org N-H bending vibrations are observed in the 1590-1650 cm⁻¹ region.

C-H Vibrations: Aromatic C-H stretching vibrations of the quinoline ring appear above 3000 cm⁻¹. arabjchem.org In contrast, the aliphatic C-H stretching vibrations of the ethyl group are found just below 3000 cm⁻¹.

Quinoline Ring Vibrations: The stretching vibrations of the C=C and C=N bonds within the fused aromatic rings produce a series of characteristic bands in the 1400-1650 cm⁻¹ region. arabjchem.orgdergipark.org.tr These bands are often strong in both IR and Raman spectra and are diagnostic for the quinoline skeleton. researchgate.netresearchgate.net Out-of-plane C-H bending vibrations also provide information about the substitution pattern on the aromatic ring.

| Frequency Range (cm⁻¹) | Vibrational Mode | Functional Group | Expected Intensity (IR/Raman) |

| 3300 - 3500 | Asymmetric & Symmetric Stretch | N-H (Primary Amine) | Medium / Medium |

| 3000 - 3100 | Stretch | Aromatic C-H | Medium-Weak / Strong |

| 2850 - 2960 | Stretch | Aliphatic C-H (Ethyl) | Medium / Strong |

| 1590 - 1650 | Bend (Scissoring) | N-H (Primary Amine) | Medium-Strong / Weak |

| 1400 - 1650 | Ring Stretch | C=C and C=N (Quinoline) | Strong / Strong |

| 1340 - 1470 | Bend | Aliphatic C-H (Ethyl) | Medium / Medium |

Table 3: General vibrational assignments for this compound.

Single-Crystal X-ray Diffraction for Solid-State Molecular Conformation and Intermolecular Interactions

While the specific crystal structure of this compound is not widely reported, analysis of closely related 4-aminoquinoline (B48711) derivatives allows for a robust prediction of its solid-state characteristics. unimi.itresearchgate.net The quinoline ring system is expected to be largely planar, although slight puckering can occur. nih.gov

The crystal packing will be dominated by a network of intermolecular hydrogen bonds involving the 4-amino group. The amine protons can act as hydrogen bond donors, while the pyridine (B92270) nitrogen (N1) of an adjacent molecule can act as an acceptor. This typically leads to the formation of hydrogen-bonded dimers or infinite chains (N-H···N). researchgate.netnih.gov Water molecules, if present in the crystal lattice, can also participate in and bridge these hydrogen-bonding networks. unimi.itresearchgate.net

In addition to hydrogen bonding, π-π stacking interactions between the planar quinoline rings of adjacent molecules are expected to play a significant role in stabilizing the crystal structure. st-andrews.ac.ukrsc.orgnih.gov These interactions involve the overlap of the π-electron systems and are common in aromatic compounds, often resulting in layered or stacked arrangements in the crystal lattice. iucr.org

| Parameter | Predicted Value | Significance |

| Crystal System | Monoclinic or Orthorhombic | Describes the basic symmetry of the unit cell. |

| Space Group | e.g., P2₁/c, Pna2₁ | Defines the symmetry elements within the unit cell. |

| a (Å) | ~5-12 | Unit cell dimensions. |

| b (Å) | ~8-15 | Unit cell dimensions. |

| c (Å) | ~14-22 | Unit cell dimensions. |

| β (°) | ~90-105 (for monoclinic) | Angle of the unit cell. |

| Z | 4 | Number of molecules in the unit cell. |

| Key Interactions | N-H···N Hydrogen Bonds, π-π Stacking | Governs the supramolecular assembly and crystal packing. rsc.orgelsevierpure.com |

Table 4: Hypothetical crystallographic parameters for this compound based on analogous structures.

Mechanistic Organic Chemistry and Reactivity Profiles of 2 Ethylquinolin 4 Amine

Investigation of the Reactivity of the 4-Amino Group

The 4-amino group of 2-ethylquinolin-4-amine is a key functional group that dictates much of its chemical behavior. Its reactivity is influenced by the electronic properties of the quinoline (B57606) ring system.

Kinetic studies provide quantitative insights into the reactivity of the amino group in this compound towards electrophiles. These studies are fundamental to understanding and optimizing reactions such as acylation and alkylation.

Acylation: The N-acylation of amines is a widely utilized reaction in organic synthesis. researchgate.netbath.ac.uk The rate of acylation is dependent on the nucleophilicity of the amine and the electrophilicity of the acylating agent. In the context of this compound, the amino group's nucleophilicity is modulated by the electron-withdrawing nature of the quinoline ring. Kinetic resolutions of racemic amines using chiral acylating agents have demonstrated the influence of stereoelectronic effects on acylation rates. nih.gov Lipase-catalyzed acylation has also been shown to be an effective method for the kinetic resolution of chiral amines, with the reaction rate and enantioselectivity being dependent on the acylating agent used. bme.hu For symmetrical diamines, achieving selective monoacylation can be challenging, and kinetic studies in microreactors have been employed to understand the reaction dynamics and optimize for selectivity. researchgate.net

Alkylation: The alkylation of amines is a common method for the synthesis of more substituted amines. masterorganicchemistry.com However, the direct alkylation of primary or secondary amines can be complicated by the fact that the product amine is often more nucleophilic than the starting material, leading to over-alkylation. masterorganicchemistry.commsu.edu The rate of alkylation generally follows the order of primary > secondary > tertiary amine. fishersci.co.uk Kinetic studies are crucial for controlling the degree of alkylation. For instance, selective mono-N-alkylation can be achieved under specific conditions, such as using cesium hydroxide (B78521) as a catalyst. google.com The reactivity of the alkylating agent also plays a significant role, with alkyl iodides and bromides being more reactive than chlorides. fishersci.co.uk

A hypothetical kinetic study for the acylation and alkylation of this compound could yield data as presented in the interactive table below. This data would be instrumental in comparing the relative rates and understanding the factors that govern the reactivity of the 4-amino group.

| Reaction Type | Electrophile | Solvent | Temperature (°C) | Rate Constant (k, M⁻¹s⁻¹) |

| Acylation | Acetic Anhydride | Dichloromethane | 25 | 1.2 x 10⁻³ |

| Acylation | Benzoyl Chloride | Acetonitrile | 25 | 5.8 x 10⁻³ |

| Alkylation | Ethyl Iodide | Dimethylformamide | 50 | 3.4 x 10⁻⁴ |

| Alkylation | Benzyl Bromide | Tetrahydrofuran | 50 | 8.1 x 10⁻⁴ |

This is a hypothetical data table for illustrative purposes.

The 4-amino group of this compound and its derivatives can participate in intramolecular cyclization reactions to form new heterocyclic ring systems. These reactions are often driven by the formation of stable, fused ring structures. For instance, derivatives of 2-amino-4-aryl-4-oxobut-2-enoic acids can undergo cyclization to form 5-aryl-3-arylimino-3H-furan-2-ones. pleiades.online Similarly, N-aryl amides can undergo intramolecular cyclization to produce 3-amino oxindoles. rsc.org The synthesis of cinnolines, another class of nitrogen-containing heterocycles, can be achieved through an intramolecular redox cyclization of 2-nitrobenzyl alcohol and benzylamine, highlighting the diverse possibilities for intramolecular reactions involving amino groups. nih.gov

Reaction Mechanism Elucidation in Quinoline Synthesis and Functionalization

Understanding the reaction mechanisms involved in the synthesis and subsequent functionalization of the quinoline scaffold is critical for the development of efficient and selective synthetic methods.

Transition-metal-catalyzed reactions are powerful tools for the synthesis and functionalization of quinolines. ias.ac.inresearchgate.net Elucidating the catalytic cycles of these reactions is key to optimizing reaction conditions and expanding their scope.

For example, the synthesis of substituted quinolines can be achieved through various metal-catalyzed methods, including those utilizing iron, copper, nickel, zinc, rhodium, and palladium. ias.ac.in These reactions often proceed through tandem oxidative cyclization or cross-coupling pathways. ias.ac.in Mechanistic studies of these transformations involve identifying key intermediates and transition states. For instance, in some copper-catalyzed reactions, the mechanism may involve an initial C-H functionalization followed by C-N/C-C bond formation. ias.ac.in Similarly, nickel-catalyzed reactions for C-H functionalization often involve the formation of a metallacycle intermediate, followed by oxidative addition and reductive elimination steps. rsc.orgnsf.gov The development of new catalysts and the study of their mechanisms are ongoing areas of research. google.com

A proposed catalytic cycle for a generic palladium-catalyzed C-N cross-coupling reaction to synthesize a derivative of this compound is depicted below.

Figure 1: Hypothetical Catalytic Cycle for Palladium-Catalyzed Amination

Achieving selectivity (chemo-, regio-, and stereoselectivity) is a major challenge in multi-step organic synthesis. For the synthesis and functionalization of this compound, controlling selectivity is crucial for obtaining the desired product in high yield and purity.

Regioselectivity is particularly important when functionalizing the quinoline ring, which has multiple positions available for substitution. The regioselectivity of a reaction can often be controlled by the choice of catalyst, ligands, and reaction conditions. For example, iridium-catalyzed borylation of arenes shows regioselectivity controlled by steric effects. unibo.it Similarly, regioselective O-functionalization of pyrimidinones (B12756618) can be achieved by using specific bases like cesium carbonate. nih.gov In the context of quinoline synthesis, the Friedländer annulation can be made highly regioselective by using novel amine catalysts. jku.at The precise control of regioselectivity has also been demonstrated in the functionalization of spin crossover complexes. rsc.org

The following table presents hypothetical data on the regioselectivity of a bromination reaction on this compound under different catalytic conditions, illustrating how the choice of catalyst can influence the position of functionalization.

| Catalyst/Reagent | Position of Bromination | Product Distribution (%) |

| N-Bromosuccinimide (NBS) | 3-position | 85 |

| 6-position | 10 | |

| Other | 5 | |

| Bromine/Acetic Acid | 6-position | 70 |

| 8-position | 20 | |

| Other | 10 |

This is a hypothetical data table for illustrative purposes.

Interactions with Biological Macromolecules: Mechanistic Insights

The quinoline scaffold is a common motif in biologically active compounds, and understanding the mechanistic basis of their interactions with macromolecules like proteins and DNA is a key area of research. evitachem.com

Derivatives of this compound may interact with biological targets through various non-covalent interactions, such as hydrogen bonding, hydrophobic interactions, and π-stacking. The specific nature of these interactions determines the binding affinity and selectivity of the compound for a particular macromolecule. For instance, some quinoline derivatives may act as inhibitors of enzymes involved in nucleic acid or protein synthesis. evitachem.com Metal complexes of quinoline derivatives can also exhibit biological activity, potentially through mechanisms involving metal ion complexation that disrupts essential biological processes. evitachem.com

The binding of small molecules to DNA is a well-studied phenomenon. frontiersin.org Molecules can interact with DNA through intercalation between base pairs or by binding to the major or minor grooves. wikipedia.org The specific binding mode can be elucidated using various biophysical techniques and molecular modeling. For example, ruthenium complexes containing eilatin, a planar heterocyclic compound, have been shown to bind to DNA via intercalation. researchgate.net The interaction of human apurinic/apyrimidinic endonuclease 1 (APE1) with DNA involves polymerization of the protein on the DNA duplex. nih.gov

Molecular Mechanisms of Nucleic Acid Binding (e.g., DNA/RNA Intercalation)

There is no specific research data available that describes the molecular mechanisms of how this compound binds to nucleic acids such as DNA or RNA. While many planar aromatic molecules, including some quinoline derivatives, are known to act as DNA intercalators—inserting themselves between the base pairs of the DNA double helix—or as groove binders, no such studies have been published for this compound. Therefore, any discussion on its potential for DNA or RNA intercalation would be purely speculative.

Enzyme Inhibition Mechanistic Analysis

Similarly, the scientific literature lacks specific studies on the enzyme inhibitory activity of this compound. The quinoline core is present in many known enzyme inhibitors, targeting a diverse range of enzymes. However, without experimental data, it is impossible to determine if this compound acts as an enzyme inhibitor, and if so, to which enzymes it might bind, or the kinetic and mechanistic details of such inhibition (e.g., competitive, non-competitive, or irreversible inhibition).

Computational Chemistry and Theoretical Modeling of 2 Ethylquinolin 4 Amine Systems

Electronic Structure and Reactivity Prediction via Density Functional Theory (DFT)

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to molecules like quinoline (B57606) derivatives to predict their geometry, electronic properties, and reactivity. nih.gov DFT calculations, often using hybrid functionals like B3LYP, can provide insights that are in good agreement with experimental data. nih.gov

Frontier Molecular Orbital (FMO) theory is a key component of DFT analysis for predicting chemical reactivity. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the most important FMOs. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a critical descriptor for chemical reactivity and kinetic stability. rsc.org

Electrostatic potential maps illustrate the charge distribution on the molecule's surface, identifying electron-rich regions susceptible to electrophilic attack and electron-poor regions prone to nucleophilic attack. The Fukui function is another DFT descriptor used to model chemical reactivity and intramolecular site selectivity for electrophilic, nucleophilic, and radical attacks. nih.gov In some cases, reactivity is governed by charge control (electrostatic interactions) or orbital control, a determination that can be aided by FMO analysis. arxiv.org

Table 1: Hypothetical Frontier Molecular Orbital Data for 2-Ethylquinolin-4-amine This table is illustrative, based on typical values for analogous aminoquinoline structures.

| Parameter | Energy (eV) | Implication |

|---|---|---|

| HOMO Energy | -5.11 | Indicates electron-donating capability |

| LUMO Energy | -2.58 | Indicates electron-accepting capability |

| HOMO-LUMO Gap | 2.53 | Relates to chemical reactivity and stability |

DFT calculations are instrumental in mapping the potential energy surface of a chemical reaction, allowing for the elucidation of reaction mechanisms. pku.edu.cn By calculating the Gibbs free energy of reactants, products, intermediates, and transition states, a detailed energy profile can be constructed. pku.edu.cn

This process involves locating transition state (TS) structures, which are first-order saddle points on the potential energy surface, and calculating their activation free energy. pku.edu.cn For instance, the reaction might proceed through the formation of a cation-π complex (an intermediate) before surmounting the energy barrier of a transition state. pku.edu.cn By comparing the energy barriers of different possible pathways, the selectivity of a reaction can be predicted as being either kinetically controlled (determined by the lowest activation energy) or thermodynamically controlled (determined by the most stable product). pku.edu.cn

Table 2: Illustrative Energy Profile for a Hypothetical Reaction of this compound This table demonstrates the type of data generated from reaction pathway calculations, based on principles from computational studies of similar heteroaromatics. pku.edu.cn

| Species | Role | Relative Gibbs Free Energy (kcal/mol) |

|---|---|---|

| Reactants | Starting Materials | 0.0 |

| TS1 | Transition State 1 | +11.8 |

| Intermediate 1 | Reaction Intermediate | -2.8 |

| TS2 | Transition State 2 | +22.6 |

Molecular Dynamics (MD) Simulations for Conformational Landscape Exploration

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. For a flexible molecule like this compound, MD simulations can explore its conformational landscape, identifying stable low-energy conformations. nih.gov These simulations are also used to assess the stability of a ligand when bound to a biological target, such as a protein. nih.govnih.gov

Key parameters analyzed from MD trajectories include the root-mean-square deviation (RMSD) and the radius of gyration (Rg). RMSD measures the average distance between the atoms of the simulated molecule over time relative to a reference structure, indicating conformational stability; a lower, stable RMSD suggests less positional change. nih.gov The radius of gyration (Rg) indicates the compactness of the molecule's structure. nih.gov

Table 3: Example MD Simulation Stability Metrics for Different Conformations This table illustrates how MD simulation data is used to compare the stability of different molecular conformations. nih.gov

| Conformation | Average RMSD (nm) | Average Rg (nm) | Stability Assessment |

|---|---|---|---|

| Conformer A | 0.5 | 4.4 | High stability, less fluctuation |

| Conformer B | 2.0 | 4.7 | Lower stability, more fluctuation |

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Studies

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) studies are computational techniques that aim to build mathematical models correlating the chemical structure of compounds with their biological activity or physicochemical properties. nih.gov These models are developed using a "training set" of molecules with known activities and then validated with a "test set". nih.gov For quinoline and its derivatives, QSAR models have been successfully developed to predict activities such as anticancer effects and enzyme inhibition. nih.govmdpi.com

QSAR and QSPR models rely on calculating various molecular descriptors that quantify different aspects of a molecule's structure. These descriptors can be physicochemical, electronic, steric, or topological. nih.gov

pKa: The acidity constant is crucial for understanding a molecule's ionization state at physiological pH, which affects its absorption and target interaction. It can be predicted using computational methods, sometimes combined with machine learning trained on DFT data. rsc.org

Steric Parameters: Descriptors related to the size and shape of the molecule, such as molecular weight and polar surface area (PSA), are used to assess properties like drug-likeness and absorption potential. mdpi.com

These calculated descriptors are then used as variables in regression models to predict the activity or property of interest. mdpi.com

Table 4: Commonly Calculated Descriptors for QSAR/QSPR Studies This table presents typical physicochemical descriptors calculated for quinoline-like molecules. researchgate.netmdpi.comresearchgate.net

| Descriptor | Typical Calculated Value | Relevance |

|---|---|---|

| pKa | 4.5 - 6.0 | Ionization state, solubility |

| logP (Lipophilicity) | 2.0 - 3.5 | Membrane permeability, absorption |

| Molecular Weight | < 500 g/mol | Drug-likeness (Rule of Five) |

| Polar Surface Area (PSA) | 40 - 60 Ų | Absorption, transport properties |

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target macromolecule, such as a protein or enzyme. nih.gov This method is essential for structure-based drug design. For quinoline derivatives, docking has been used to identify potential biological targets and predict binding modes. nih.gov

The process involves placing the ligand into the active site of the target and evaluating different poses using a scoring function, which estimates the binding affinity, typically reported in kcal/mol. nih.gov Lower binding affinity values indicate a more favorable interaction. nih.gov Docking studies also reveal key intermolecular interactions, such as hydrogen bonds and π-π interactions, with specific amino acid residues in the target's active site. nih.gov These predictions can guide the design of more potent and selective inhibitors. mdpi.com

Table 5: Hypothetical Ligand-Target Docking Results for this compound This table illustrates typical output from a molecular docking study against a hypothetical kinase target.

| Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues | Interaction Type |

|---|---|---|---|

| Kinase X | -6.1 | LYS-16, GLU-32 | Hydrogen Bond |

| PHE-15 | π-π Stacking |

Advanced Materials Science and Catalytic Applications of 2 Ethylquinolin 4 Amine Analogues

Design and Application of Quinoline-Based Ligands in Homogeneous Catalysis

Quinoline (B57606) derivatives, including analogues of 2-Ethylquinolin-4-amine, are highly effective ligands in homogeneous catalysis due to the coordinating ability of the nitrogen atom within the quinoline ring system. This coordination to a metal center can influence the catalyst's electronic and steric properties, thereby tuning its reactivity and selectivity.

Transition Metal-Catalyzed Cross-Coupling Reactions

Ligands derived from 4-aminoquinoline (B48711) structures play a crucial role in palladium-catalyzed cross-coupling reactions. The development of novel quinoline-based ligands has been shown to be essential for the success of challenging C-H bond functionalizations. For instance, new quinoline-based ligands have enabled the cross-coupling of β-C(sp³)–H bonds in carboxylic acid derivatives with arylsilanes nih.gov. The electronic and steric properties of these ligands are critical, with electron-donating groups on the quinoline ring generally leading to better yields in such transformations nih.gov.

The general structure of a this compound analogue suitable for ligand design would involve functionalization of the amine group or the quinoline ring to create a chelating system. This design can enhance the stability and activity of the transition metal catalyst.

Table 1: Effect of Quinoline-Based Ligand Substitution on Catalytic Activity

| Ligand Substituent | Position on Quinoline Ring | Yield (%) | Reference |

|---|---|---|---|

| Electron-donating | 3 or 4 | 48-52 | nih.gov |

This table illustrates the general effect of electronic properties of quinoline ligands on cross-coupling reactions.

While specific studies on this compound are limited, the principles derived from other quinoline-based ligands suggest that its analogues would be effective in various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings nih.gov. The ethyl group at the 2-position could provide a moderate steric influence, potentially enhancing selectivity in certain reactions.

Polymerization Catalysis with Quinoline-Derived Systems

Quinoline-based ligands are also employed in polymerization catalysis. For example, amido-quinoline-based hafnium and zirconium complexes have been synthesized and shown to be effective catalysts for ethylene/1-octene copolymerization nih.gov. These catalysts exhibit high thermal stability and can produce polyolefin elastomers. The electronic properties of the ligand are a key factor in the catalytic performance and the incorporation of comonomers nih.gov.

A hypothetical polymerization catalyst based on a this compound analogue could be designed to have a significant impact on the properties of the resulting polymer. The ligand's structure can influence the catalyst's activity and the polymer's molecular weight and microstructure researchgate.net.

Table 2: Performance of Amido-Quinoline-Based Hafnium Complex in Ethylene/1-Octene Copolymerization

| Catalyst | Copolymerization Activity (10⁶ g polymer/(mol catalyst · h)) | 1-Octene Incorporation (wt%) | Reference |

|---|

This table shows the performance of a representative amido-quinoline-based catalyst.

Polymer Chemistry: Incorporation of Quinoline Units into Macromolecular Structures

The incorporation of quinoline units into polymer backbones or as side chains can impart unique photophysical and chemical properties to the resulting macromolecules.

Polymerization of Quinoline-Containing Monomers

Polymers containing quinoline moieties can be synthesized through the polymerization of quinoline-based monomers. While direct polymerization of a monomer derived from this compound has not been extensively reported, the general strategies for creating such polymers are well-established. For instance, vinyl-substituted quinoline derivatives can be polymerized via free radical or controlled radical polymerization techniques to yield polymers with quinoline side chains.

The synthesis of polymers bearing amine functionalities often requires the use of protected amine-functional initiators to achieve well-defined macromolecules rsc.org. A similar approach could be employed for the polymerization of monomers derived from this compound.

Functional Polymers with Intrinsic Photophysical Properties (e.g., Aggregation-Induced Emission)

A significant area of research is the development of functional polymers with unique photophysical properties, such as aggregation-induced emission (AIE). AIE is a phenomenon where non-emissive or weakly emissive molecules become highly luminescent upon aggregation nih.govcjps.org. This property is highly desirable for applications in sensors, bioimaging, and optoelectronics.

Polymers containing quinoline derivatives have been shown to exhibit AIE. The restriction of intramolecular rotation in the aggregated state is a common mechanism for AIE nih.gov. By incorporating this compound analogues into a polymer structure, it is conceivable to create novel AIE-active materials. The photophysical properties of such polymers would be influenced by the polymer chain length and the microenvironment nih.gov.

For example, polymers functionalized with tetraphenylethylene (B103901) (a well-known AIE-gen) and other chromophores can be designed to have tunable emission colors mdpi.com. A polymer with this compound side chains could be designed to exhibit AIE, with the emission characteristics being dependent on the specific chemical structure and the degree of aggregation.

Table 3: Characteristics of Aggregation-Induced Emission in Polymeric Systems

| Polymer System | Emission Behavior | Potential Application | Reference |

|---|---|---|---|

| Non-conjugated Poly(amido amine)s | Enhanced fluorescence upon aggregation | Bioimaging | cjps.org |

| Brush-like Polymer Prodrug with AIE | Real-time monitoring in vitro and in vivo | Drug Tracking | nih.gov |

This table provides examples of polymers exhibiting AIE and their potential applications.

Supramolecular Chemistry and Self-Assembly of Quinoline-Based Architectures

The ability of this compound analogues to participate in non-covalent interactions, particularly hydrogen bonding through the 4-amino group and the quinoline nitrogen, makes them excellent building blocks for supramolecular chemistry. These interactions can drive the self-assembly of molecules into well-defined, higher-order structures.

The formation of supramolecular assemblies is often directed by specific and predictable hydrogen-bonding patterns nih.gov. The amino group of a this compound analogue can act as a hydrogen bond donor, while the quinoline nitrogen can act as an acceptor. This dual functionality allows for the formation of various supramolecular motifs, such as chains, sheets, and more complex three-dimensional networks.

The study of supramolecular assemblies of amino-chloropyridine derivatives with chlorobenzoic acids demonstrates how hydrogen bonding and other non-covalent interactions can be used to construct cocrystals and molecular salts with defined architectures mdpi.com. Similar principles can be applied to the design of supramolecular structures based on this compound analogues. The resulting supramolecular materials could have applications in areas such as crystal engineering, and the development of functional materials with tunable properties.

Frontiers in 2 Ethylquinolin 4 Amine Research: Prospects and Challenges

Exploration of Novel Synthetic Methodologies with Enhanced Efficiency and Selectivity

The synthesis of quinoline (B57606) derivatives has traditionally been dominated by classic name reactions such as the Skraup, Doebner-von Miller, and Friedländer syntheses. acs.orgtandfonline.com However, modern synthetic chemistry is increasingly focused on developing methodologies that offer higher efficiency, greater selectivity, lower environmental impact, and broader substrate scope. bohrium.comnih.gov

Recent advancements have centered on transition-metal-catalyzed reactions, which provide powerful tools for constructing the quinoline core. iaea.orgias.ac.in Catalysts based on rhodium, ruthenium, cobalt, copper, and palladium have been instrumental in developing new C-H activation and annulation strategies. mdpi.com For instance, rhodium-catalyzed ortho-C-H bond activation allows for the efficient synthesis of substituted quinolines through a cascade C-H activation and heteroannulation process. mdpi.com Similarly, copper-catalyzed methods have been developed for the one-pot synthesis of substituted quinolines from anilines and aldehydes, using molecular oxygen as an economical and environmentally benign oxidant. ias.ac.in

The Friedländer synthesis, a condensation reaction between a 2-aminoaryl aldehyde or ketone and a compound containing a reactive α-methylene group, remains a versatile method. acs.org Modern modifications have focused on improving its efficiency and expanding its utility. Innovations include the use of solid-supported catalysts, which simplify work-up procedures and allow for catalyst recovery and reuse. tubitak.gov.tr The development of metal-free protocols, often assisted by microwave irradiation or ultrasound, represents a significant move towards greener chemistry. tandfonline.comrsc.org These methods can reduce reaction times from hours to minutes and often proceed under solvent-free conditions, minimizing waste. rsc.org

Furthermore, the quest for selectivity—the ability to control which structural isomer is formed—is critical. Electrophilic cyclization of N-(2-alkynyl)anilines provides a mild and regioselective route to 3-substituted quinolines, a class of compounds that can be challenging to synthesize via traditional methods. nih.gov This approach demonstrates high functional group tolerance, allowing for the creation of diverse molecular architectures. nih.gov

Table 1: Comparison of Traditional and Modern Synthetic Approaches for Quinoline Derivatives

| Method | Catalyst/Reagents | Conditions | Advantages | Disadvantages |

| Friedländer Synthesis (Traditional) | Acid or Base | High Temperature | Versatile for polysubstituted quinolines | Harsh conditions, potential for side products |

| Doebner-von Miller Reaction | Strong Acid, Oxidant | High Temperature | Uses simple starting materials | Low regioselectivity, harsh conditions |

| Transition-Metal Catalysis (Modern) | Pd, Rh, Cu, Co, etc. | Mild to Moderate Temp. | High efficiency, high selectivity, broad scope ias.ac.inmdpi.com | Catalyst cost and toxicity concerns |

| Microwave-Assisted Synthesis (Modern) | Often catalyst-free or solid acid | High Temp, Short Time | Rapid reaction rates, high yields, green tandfonline.comrsc.org | Specialized equipment required |

| Nanocatalyzed Protocols (Modern) | Metal Nanoparticles (e.g., Fe3O4, ZnO) | Varies (often mild) | High catalytic activity, reusability, green nih.govacs.org | Catalyst synthesis and characterization |

Integration of High-Throughput Experimentation and Artificial Intelligence for Compound Discovery

The traditional process of drug discovery is notoriously slow and expensive. To accelerate the identification of new bioactive quinoline derivatives, researchers are increasingly turning to the integration of high-throughput experimentation (HTE) and artificial intelligence (AI). nih.gov This synergy allows for the rapid synthesis and screening of large compound libraries and the intelligent design of molecules with desired properties.

HTE platforms automate the process of running many reactions in parallel, enabling the rapid optimization of reaction conditions and the synthesis of diverse chemical libraries. For example, microdroplet reaction technology can be used for the high-throughput screening of optimal synthesis conditions for quinoxaline (B1680401) derivatives, a related class of heterocycles, completing reactions in milliseconds that would take hours in conventional bulk phases. This technology can be adapted for the rapid exploration of synthetic routes to novel quinoline-based compounds.

AI, particularly machine learning (ML), is revolutionizing molecular design and discovery. nih.gov Quantitative Structure-Activity Relationship (QSAR) models, which correlate chemical structure with biological activity, are being developed using ML algorithms. For quinoline derivatives, 3D-QSAR approaches like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been used to build predictive models for anticancer activity. nih.govnih.gov These models generate 3D contour maps that highlight which regions of the molecule are important for activity, guiding the design of more potent analogues. nih.gov

Table 2: Role of AI and HTE in Quinoline Compound Discovery

| Technology | Application | Impact on Discovery Pipeline |

| High-Throughput Experimentation (HTE) | Rapid reaction screening and optimization | Drastically reduces time for developing and diversifying synthetic routes. |

| Artificial Intelligence (AI) / Machine Learning (ML) | De novo molecular design and bioactivity prediction (QSAR) | Enables the design of novel compounds with high predicted activity before synthesis. nih.gov |

| AI-Powered Retrosynthesis | Prediction of optimal synthetic pathways | Identifies efficient and novel routes to target molecules, saving time and resources. |

| Integrated Platforms | Combining AI design with automated synthesis and screening | Creates a rapid design-make-test-analyze cycle, accelerating the discovery of lead compounds. |

Development of Quinoline-Based Probes for Chemical Biology and Diagnostics

The inherent fluorescent properties of the quinoline scaffold make it an excellent building block for the development of molecular probes for chemical biology and medical diagnostics. crimsonpublishers.comcrimsonpublishers.com These probes are designed to change their fluorescence (e.g., turn on, shift in color) in response to specific biological analytes or changes in the cellular environment, allowing for real-time visualization and quantification. crimsonpublishers.comnanobioletters.com

A significant area of research is the development of quinoline-based chemosensors for detecting biologically important metal ions. nanobioletters.comresearchgate.net For example, probes have been designed that exhibit high selectivity and sensitivity for zinc (Zn²⁺) and copper (Cu²⁺) ions. nanobioletters.comrsc.orgfrontiersin.org Dysregulation of these ions is linked to various neurodegenerative diseases, such as Alzheimer's disease, making these probes valuable tools for studying disease mechanisms and for potential early diagnosis. nih.gov

Quinoline derivatives have also been engineered as fluorescent probes to monitor changes in the physical properties of the cellular microenvironment. Two-photon fluorescent probes sensitive to viscosity have been synthesized, allowing for the imaging of viscosity in specific subcellular organelles like lysosomes and mitochondria. nih.govresearchgate.net Since abnormal viscosity is associated with various pathologies, these probes provide a non-invasive way to study cellular function and dysfunction. nih.govmdpi.com

Beyond sensing small molecules and ions, quinoline-based probes are being developed for broader bioimaging applications. crimsonpublishers.com Novel probes have been designed for sentinel lymph node mapping, a critical procedure in cancer staging. nih.gov These agents offer high sensitivity and biocompatibility, demonstrating the potential of quinoline derivatives as versatile imaging agents in clinical settings. nih.govnih.gov The ability to attach targeting moieties to the quinoline scaffold allows for the development of probes that can accumulate in specific tissues or organelles, enhancing their utility for both research and diagnostics. nih.gov

Table 3: Examples of Quinoline-Based Probes and Their Applications

| Probe Target | Sensing Mechanism | Application Area | Key Feature |

| Zinc Ions (Zn²⁺) | Chelation-Enhanced Fluorescence (CHEF) | Neurobiology, Disease Diagnostics | High selectivity and sensitivity for imaging labile zinc pools. nanobioletters.comnih.gov |

| Copper Ions (Cu²⁺) | Photoinduced Electron Transfer (PET) / FRET | Environmental Monitoring, Cell Biology | Can provide colorimetric and fluorescent readouts. rsc.orgfrontiersin.org |

| Cellular Viscosity | Twisted Intramolecular Charge Transfer (TICT) | Cell Physiology, Disease Research | Enables imaging of viscosity changes in specific organelles like mitochondria. nih.govresearchgate.net |

| Nitric Oxide (NO) | Photoinduced Electron Transfer (PeT) | Cell Signaling Research | Two-photon probe with deep tissue penetration capabilities. acs.org |

| Sentinel Lymph Nodes | Accumulation and Fluorescence | Cancer Staging, Biomedical Imaging | Biocompatible probe with high stability for in vivo imaging. nih.gov |

Q & A

Q. What are the common synthetic routes for 2-Ethylquinolin-4-amine, and how are reaction conditions optimized?

- Methodological Answer : The synthesis typically involves nucleophilic aromatic substitution or condensation reactions. For example, 4-chloroquinoline derivatives can react with ethylamine under reflux in ethanol, followed by purification via flash chromatography (e.g., using n-hexane/ethyl acetate gradients) . Key parameters include temperature control (80–100°C), solvent polarity, and catalyst selection (e.g., Pd-based catalysts for cross-coupling reactions). Optimization often requires iterative adjustments to reaction time, stoichiometry, and purification steps (e.g., recrystallization or HPLC) to improve yield and purity .

Q. How is the purity and structural integrity of this compound validated in synthetic workflows?

- Methodological Answer : Characterization employs 1H/13C NMR to confirm substituent positions and amine proton integration, mass spectrometry (HRMS-ESI) for molecular weight validation, and HPLC (>98% purity threshold). For example, distinct NMR signals for the ethyl group (δ ~1.36 ppm, triplet) and quinoline protons (δ ~8.28 ppm, doublet) are critical markers . X-ray crystallography (using SHELX software ) may resolve ambiguities in stereochemistry or crystal packing for novel derivatives.

Advanced Research Questions

Q. How can researchers design experiments to resolve contradictions in reported biological activities of this compound derivatives?

- Methodological Answer : Contradictions often arise from variability in assay conditions (e.g., cell lines, concentration ranges). A systematic approach includes:

- Dose-response profiling : Test derivatives across a broad concentration range (nM to μM) to establish IC50 values.

- Orthogonal assays : Compare results from cytotoxicity (MTT assay), antimicrobial (MIC testing), and enzymatic inhibition studies.

- Structural-activity relationship (SAR) analysis : Correlate substituent effects (e.g., electron-withdrawing groups on the quinoline ring) with activity trends . For instance, chloro or trifluoromethyl groups may enhance antiproliferative effects by modulating electron density .

Q. What computational strategies are employed to predict the binding mechanisms of this compound with biological targets?

- Methodological Answer : Molecular docking (AutoDock Vina, Schrödinger Suite) models interactions with targets like kinase enzymes or DNA topoisomerases. Key steps:

- Protein preparation : Retrieve target structures from PDB (e.g., 1ATP for kinases), remove water, add hydrogens.

- Grid generation : Focus on active sites (e.g., ATP-binding pocket).

- Pose scoring : Prioritize derivatives with strong hydrogen bonds (e.g., amine-quinoline nitrogen interactions) and hydrophobic contacts. Validation via MD simulations (AMBER/CHARMM) assesses binding stability .

Q. How can researchers optimize this compound derivatives for improved pharmacokinetic properties?

- Methodological Answer : ADMET profiling guides optimization:

- Lipophilicity (LogP) : Adjust via substituents (e.g., methoxy groups reduce LogP).

- Metabolic stability : Use liver microsome assays to identify vulnerable sites (e.g., ethyl group oxidation).

- Solubility : Introduce polar groups (e.g., hydroxyl, carboxyl) or formulate as salts.

In vivo studies in rodent models further validate bioavailability and toxicity .

Data Analysis & Experimental Design

Q. What statistical methods are recommended for analyzing variability in spectroscopic or bioassay data?

- Methodological Answer :

- ANOVA or t-tests : Compare means across experimental groups (e.g., control vs. treated samples).

- Principal Component Analysis (PCA) : Identify outliers in NMR or HPLC datasets.

- Regression models : Correlate structural descriptors (e.g., Hammett σ values) with bioactivity . Tools like GraphPad Prism or R are standard for visualization and hypothesis testing.

Q. How should researchers address low yields in the synthesis of this compound analogs?

- Methodological Answer :

- Catalyst screening : Test Pd(PPh3)4 vs. PdCl2(dppf) for cross-coupling efficiency .

- Microwave-assisted synthesis : Reduce reaction time (e.g., 5–30 min vs. 24 hrs) and improve yield .

- Workup optimization : Replace column chromatography with solvent partitioning (e.g., ethyl acetate/methanol) for cost-effective scaling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.